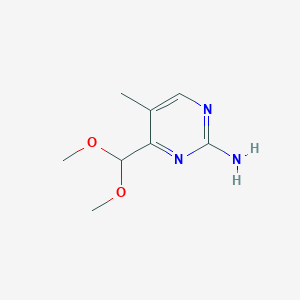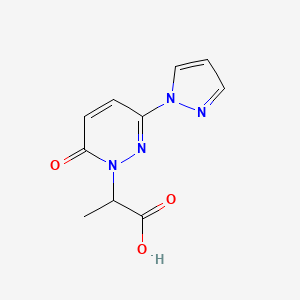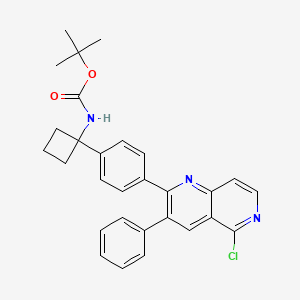
tert-Butyl (1-(4-(5-chloro-3-phenyl-1,6-naphthyridin-2-yl)phenyl)cyclobutyl)carbamate
Vue d'ensemble
Description
tert-Butyl (1-(4-(5-chloro-3-phenyl-1,6-naphthyridin-2-yl)phenyl)cyclobutyl)carbamate is a complex organic compound that features a tert-butyl carbamate group attached to a cyclobutyl ring, which is further connected to a phenyl ring substituted with a 5-chloro-3-phenyl-1,6-naphthyridin-2-yl moiety
Applications De Recherche Scientifique
tert-Butyl (1-(4-(5-chloro-3-phenyl-1,6-naphthyridin-2-yl)phenyl)cyclobutyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Safety and Hazards
Orientations Futures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1-(4-(5-chloro-3-phenyl-1,6-naphthyridin-2-yl)phenyl)cyclobutyl)carbamate typically involves multiple steps, starting with the preparation of the naphthyridine core. The naphthyridine can be synthesized through a series of cyclization reactions involving appropriate precursors. The phenyl ring is then introduced via a coupling reaction, such as Suzuki or Heck coupling. The cyclobutyl ring is formed through a cyclization reaction, and the tert-butyl carbamate group is introduced using tert-butyl chloroformate in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for the coupling reactions. The reaction conditions would be carefully controlled to ensure high purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl (1-(4-(5-chloro-3-phenyl-1,6-naphthyridin-2-yl)phenyl)cyclobutyl)carbamate can undergo various chemical reactions, including:
Oxidation: The phenyl and naphthyridine rings can be oxidized under strong oxidative conditions.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield amines. Substitution reactions can produce a variety of derivatives depending on the nucleophile used .
Mécanisme D'action
The mechanism of action of tert-Butyl (1-(4-(5-chloro-3-phenyl-1,6-naphthyridin-2-yl)phenyl)cyclobutyl)carbamate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl (1-(4-(5-chloro-3-phenyl-1,6-naphthyridin-2-yl)phenyl)cyclopropyl)carbamate: Similar structure but with a cyclopropyl ring instead of a cyclobutyl ring.
tert-Butyl (1-(4-(5-chloro-3-phenyl-1,6-naphthyridin-2-yl)phenyl)cyclopentyl)carbamate: Similar structure but with a cyclopentyl ring instead of a cyclobutyl ring.
Uniqueness
The uniqueness of tert-Butyl (1-(4-(5-chloro-3-phenyl-1,6-naphthyridin-2-yl)phenyl)cyclobutyl)carbamate lies in its specific combination of functional groups and ring structures, which confer unique chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Propriétés
IUPAC Name |
tert-butyl N-[1-[4-(5-chloro-3-phenyl-1,6-naphthyridin-2-yl)phenyl]cyclobutyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28ClN3O2/c1-28(2,3)35-27(34)33-29(15-7-16-29)21-12-10-20(11-13-21)25-22(19-8-5-4-6-9-19)18-23-24(32-25)14-17-31-26(23)30/h4-6,8-14,17-18H,7,15-16H2,1-3H3,(H,33,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLIMVSASMYYZML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC1)C2=CC=C(C=C2)C3=C(C=C4C(=N3)C=CN=C4Cl)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
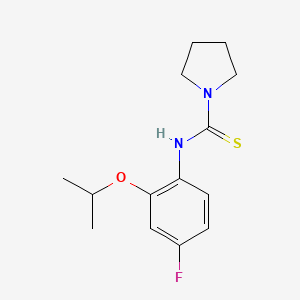
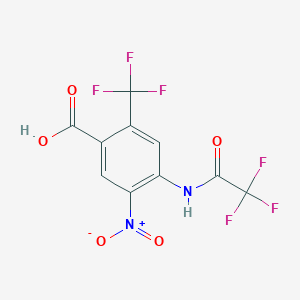
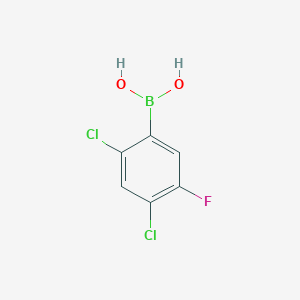
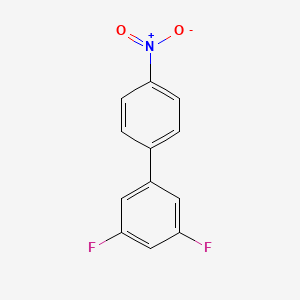
![[2-(1-methyl-1H-pyrrol-2-yl)-2-pyrrolidin-1-ylethyl]amine](/img/structure/B1426649.png)
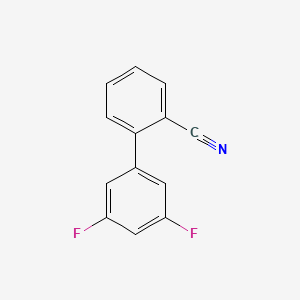
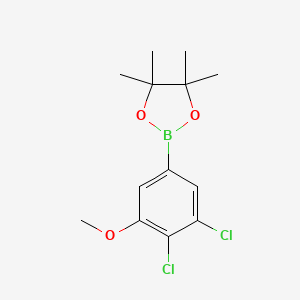
![4-[4-(Piperidin-3-ylmethoxy)benzoyl]morpholine hydrochloride](/img/structure/B1426654.png)
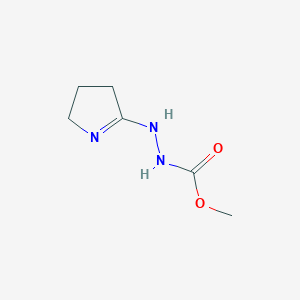
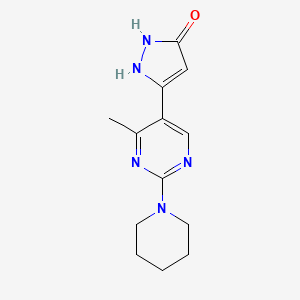
![5-Chloro-2-[3-(trifluoromethyl)phenoxy]nicotinic acid](/img/structure/B1426658.png)
![[1-(2-Chlorobenzyl)cyclopropyl]amine hydrochloride](/img/structure/B1426659.png)
